molecular formula C15H15ClN2O3S B5882406 N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5882406
M. Wt: 338.8 g/mol
InChI Key: UOULPLREZBZQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death pathways.

Mechanism of Action

CGP 3466B acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a non-selective channel that regulates the permeability of the mitochondrial inner membrane. Opening of the this compound leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately cell death. By inhibiting the this compound, CGP 3466B prevents mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, enhance mitochondrial respiration, and reduce reactive oxygen species (ROS) production. CGP 3466B has also been shown to reduce inflammation, improve blood-brain barrier integrity, and enhance neuronal survival.

Advantages and Limitations for Lab Experiments

CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target mitochondria. It is also relatively stable and has a long half-life. However, CGP 3466B has some limitations as well. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and can be rapidly metabolized in vivo.

Future Directions

There are several future directions for the study of CGP 3466B. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 3466B and its effects on mitochondrial function and energy metabolism.
Conclusion
In conclusion, CGP 3466B is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. It acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and has several biochemical and physiological effects. CGP 3466B has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.

Synthesis Methods

CGP 3466B can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with glycine methyl ester, followed by the addition of phenylsulfonyl chloride and subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.

Scientific Research Applications

CGP 3466B has been extensively studied for its potential therapeutic use in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. CGP 3466B has also been shown to improve mitochondrial function and energy metabolism, which is crucial for the survival of neurons.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-9-12(16)7-8-14(11)18(10-15(17)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOULPLREZBZQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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